1-Heptylcyclohexene
Description
1-Heptylcyclohexene (CAS 15232-86-7) is an organic compound featuring a cyclohexene ring substituted with a heptyl group at the 1-position. Its molecular formula is C₁₃H₂₄, with a molecular weight of 178.87 g/mol .
Properties
CAS No. |
15232-86-7 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-heptylcyclohexene |
InChI |
InChI=1S/C13H24/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h11H,2-10,12H2,1H3 |
InChI Key |
XDUFGMTUKHRHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Heptylcyclohexene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene with heptyl halides under the presence of a strong base . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Industrial production methods may involve catalytic hydrogenation of heptyl-substituted cyclohexadienes or other related intermediates .
Chemical Reactions Analysis
1-Heptylcyclohexene undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, especially under acidic conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents , hydrogen gas with metal catalysts , and acidic or basic environments . The major products formed from these reactions are typically heptyl-substituted cyclohexanones, cyclohexanols, and cyclohexanes .
Scientific Research Applications
1-Heptylcyclohexene has various applications in scientific research:
Mechanism of Action
The mechanism by which 1-Heptylcyclohexene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products . In biological systems, its derivatives may interact with cellular enzymes and receptors , modulating various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features of 1-heptylcyclohexene with structurally related cyclohexene derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group(s) |
|---|---|---|---|---|
| This compound | 15232-86-7 | C₁₃H₂₄ | 178.87 | Cyclohexene, heptyl chain |
| 1-Phenylcyclohexene | 771-98-2 | C₁₂H₁₄ | 158.24 | Cyclohexene, phenyl group |
| 1-Acetylcyclohexene | 932-66-1 | C₈H₁₂O | 124.18 | Cyclohexene, acetyl group |
| 4-Heptylcyclohexanone | 16618-75-0 | C₁₃H₂₄O | 196.33 | Cyclohexanone, heptyl chain |
| Undecylcyclohexane | 54105-66-7 | C₁₇H₃₄ | 238.45 | Saturated cyclohexane, undecyl chain |
Key Observations :
- This compound and Undecylcyclohexane share long alkyl chains, but the former’s unsaturated cyclohexene ring increases reactivity .
- 1-Phenylcyclohexene and 1-Acetylcyclohexene introduce aromatic or electron-withdrawing groups, altering polarity and reaction pathways .
- 4-Heptylcyclohexanone contains a ketone group, enabling hydrogen bonding and nucleophilic reactions .
Physical Properties
- Solubility: this compound and Undecylcyclohexane are hydrophobic due to their long alkyl chains, favoring non-polar solvents . 1-Acetylcyclohexene and 4-Heptylcyclohexanone exhibit higher polarity, enhancing solubility in polar aprotic solvents .
- Boiling/Melting Points: Longer chains (e.g., heptyl, undecyl) increase boiling points. For example, 4-Heptylcyclohexanone (MW 196.33) likely has a higher boiling point than this compound due to ketone polarity .
Chemical Reactivity
- Alkene Reactivity :
- This compound undergoes addition reactions (e.g., hydrogenation, halogenation) at the double bond. Similar to 1-ethylcyclohexene, it may participate in alkoxylation to form ether derivatives .
- 1-Phenylcyclohexene ’s aromatic ring facilitates electrophilic substitution (e.g., nitration, sulfonation) .
- Ketone Reactivity: 4-Heptylcyclohexanone undergoes typical ketone reactions, such as nucleophilic addition (e.g., Grignard reactions) and oxidation .
- Saturated Analog :
- Undecylcyclohexane is chemically inert compared to unsaturated derivatives, making it suitable for lubricants or solvents .
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